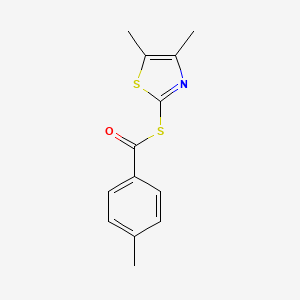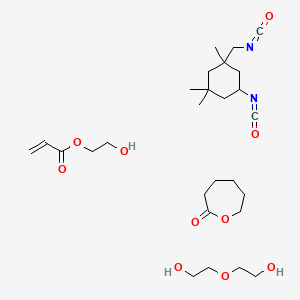![molecular formula C26H50O2 B14479142 2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane CAS No. 65848-34-2](/img/structure/B14479142.png)
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane is a chemical compound known for its unique structure and properties It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane typically involves the reaction of tricos-22-en-1-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to avoid over-oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of 2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is the basis for its use in organic synthesis and its potential biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters.
Comparaison Avec Des Composés Similaires
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane can be compared with other epoxides and similar compounds:
Oxirane (Ethylene Oxide): A simpler epoxide with a wide range of industrial applications, including as a sterilizing agent and in the production of ethylene glycol.
Propylene Oxide: Another simple epoxide used in the production of polyurethanes and as a fumigant.
Epichlorohydrin: An epoxide used in the production of epoxy resins and as a precursor for various chemicals.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties compared to simpler epoxides.
Propriétés
Numéro CAS |
65848-34-2 |
|---|---|
Formule moléculaire |
C26H50O2 |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
2-(tricos-22-enoxymethyl)oxirane |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-24-26-25-28-26/h2,26H,1,3-25H2 |
Clé InChI |
XKRHNNXQEHXLOD-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCCCCCCCCCCCCCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


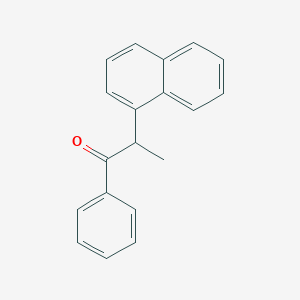
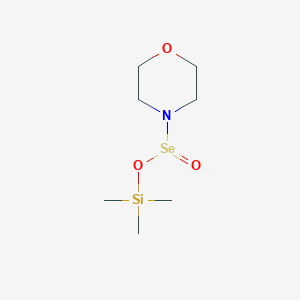
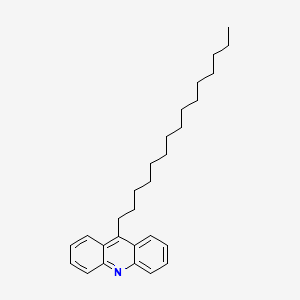
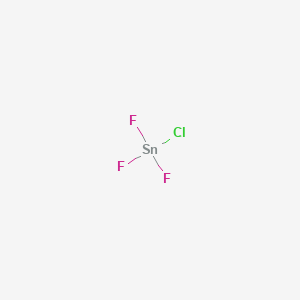
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)

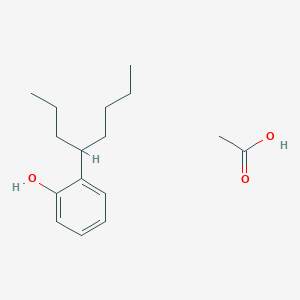
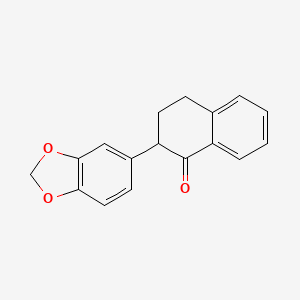
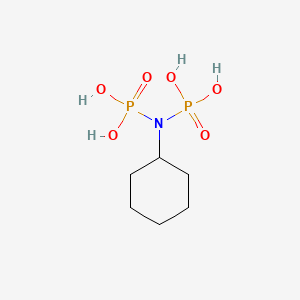

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
